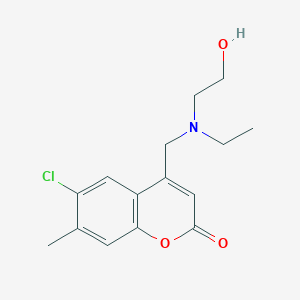
6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the chloro, ethyl, hydroxyethyl, and amino functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the chromen-2-one ring suggests that the compound could have aromatic properties, while the various functional groups attached to the ring could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activity
The compound is used in the synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones, showcasing significant antimicrobial activity against various bacteria and fungi. This is achieved through multicomponent reactions (MCRs), enhanced by microwave assistance, demonstrating the compound's utility in creating pharmacologically active agents (El Azab, Youssef, & Amin, 2014).
Antimicrobial Activity of Synthesized Compounds
Further research into the synthesis of compounds similar to 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one has led to the creation of substances with considerable antimicrobial properties. For instance, the study on Ethyl 3-Amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate reveals its effectiveness against microbial strains, underscoring the potential of such compounds in developing new antibacterial and antifungal agents (Radwan et al., 2020).
Dielectric Properties and Polymer Functionalization
The compound's framework has been adapted in the synthesis of polymers with notable dielectric properties. By modifying poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) with diethanolamine, researchers created polymers with varying dielectric constants, highlighting the compound's versatility in materials science for applications such as sensors and electronic devices (Bezgin, Ayaz, & Demirelli, 2015).
Structural Elucidation and Crystallography
The compound also serves as a cornerstone in the field of crystallography, where its derivatives have been analyzed to understand their molecular and crystal structures better. Such studies provide insight into the compound's interaction mechanisms and potential for forming stable crystalline materials with specific properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-[[ethyl(2-hydroxyethyl)amino]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-3-17(4-5-18)9-11-7-15(19)20-14-6-10(2)13(16)8-12(11)14/h6-8,18H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHIQLUULSUIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2617632.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)
![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)

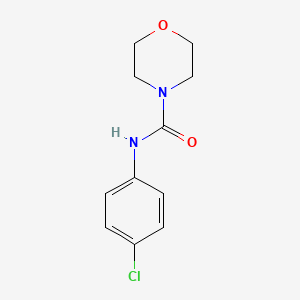
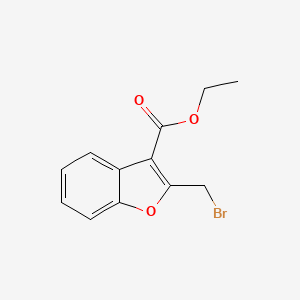
![N-isobutyl-3-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2617646.png)
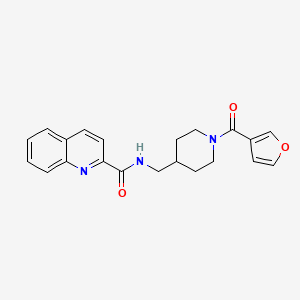
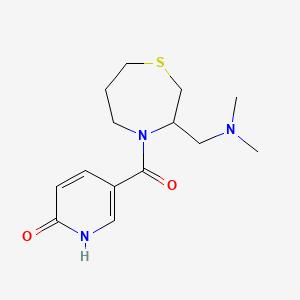
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)